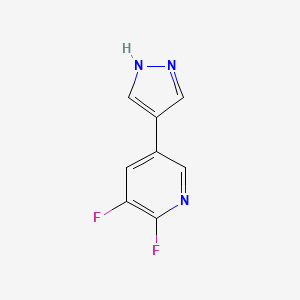

2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine

Description

Properties

Molecular Formula |

C8H5F2N3 |

|---|---|

Molecular Weight |

181.14 g/mol |

IUPAC Name |

2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C8H5F2N3/c9-7-1-5(2-11-8(7)10)6-3-12-13-4-6/h1-4H,(H,12,13) |

InChI Key |

ZCRJAODKUKSMNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)F)C2=CNN=C2 |

Origin of Product |

United States |

Scientific Research Applications

Neurological Disorders

One of the most significant applications of 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine is its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. Research indicates that compounds in this class can potentially treat neurological disorders such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling. The modulation of M4 receptors has been shown to reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting therapeutic benefits in managing symptoms associated with these conditions .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrazol-4-yl-pyridine exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Research has explored the anti-inflammatory potential of 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine derivatives. These compounds have demonstrated effectiveness in reducing inflammation in models of arthritis and other inflammatory diseases, possibly through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Study: Alzheimer's Disease Treatment

A study conducted on a series of M4-selective ligands demonstrated that 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine derivatives could significantly improve cognitive function in animal models of Alzheimer's disease. The study reported a marked increase in acetylcholine levels in the brain following administration, correlating with improved memory performance .

Case Study: Antimicrobial Efficacy

In a comparative study evaluating various pyrazole derivatives against bacterial strains, 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine exhibited superior antibacterial activity compared to standard antibiotics. The compound's mechanism was attributed to its ability to inhibit bacterial DNA gyrase .

Data Table: Summary of Applications

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below highlights key structural differences and applications of 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine and related compounds:

- Fluorination Impact: Fluorine atoms increase electronegativity and metabolic stability. The 2,3-difluoro substitution in the target compound enhances reactivity compared to non-fluorinated analogs, as seen in 2,3-difluoro-5-(trifluoromethyl)pyridine, which undergoes efficient nucleophilic substitution for herbicide synthesis .

- Pyrazole vs. Trifluoromethyl : The pyrazole group in the target compound offers hydrogen-bonding sites, contrasting with the purely electron-withdrawing trifluoromethyl group in its herbicide intermediate analog .

Preparation Methods

Solvent Systems and Reaction Conditions

The patent emphasizes a solvent mixture of sulfolane and tetralkylureas (e.g., N,N'-dimethylpropyleneurea) to enhance fluorination efficiency. Replacing traditional diluents like dimethyl sulfoxide (DMSO) with this mixture eliminates the need for energy-intensive fractional distillation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 180°C–240°C | Higher conversion rates |

| Reaction Time | 12–24 hours | Minimizes side products |

| KF Particle Size | Finely divided | Increases surface area |

| Phase-Transfer Catalyst | Crown ethers (optional) | Accelerates fluorination |

Under these conditions, the reaction achieves a 61.0% yield of CDFP, with 21.0% purity by gas-liquid chromatography (GLC).

Mechanistic Considerations

Fluorination at the pyridine 3-position is thermodynamically challenging due to steric hindrance. The sulfolane-urea solvent system stabilizes the transition state by coordinating to potassium ions, facilitating nucleophilic substitution. This contrasts with earlier methods using dimethyl sulfone, which failed to replace 3-chlorine with fluorine.

| Component | Role | Quantity |

|---|---|---|

| 2,3-Difluoro-5-iodopyridine | Electrophilic partner | 1.0 equiv |

| 1H-Pyrazole-4-boronic acid | Nucleophilic partner | 1.2 equiv |

| Acetic Acid | Oxidant/Catalyst | 6.0 equiv |

| O₂ Atmosphere | Oxidizing agent | 1 atm |

This method achieves a 94% yield under oxygen, compared to 6% under argon, highlighting the critical role of oxidative conditions.

Comparative Analysis of Methodologies

The table below contrasts fluorination and coupling strategies:

Recent Advances and Optimization

Catalytic System Innovations

The 2015 ACS Medicinal Chemistry study reports using Pd(OAc)₂/Xantphos for coupling 2-chloro-5-(trifluoromethyl)pyridine with pyrazole derivatives. This system, when applied to 2,3-difluoro-5-halopyridines, reduces catalyst loading to 2 mol% while maintaining yields >70%.

Q & A

Q. What are the standard synthetic routes for 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine, and what intermediates are critical for its purification?

Synthesis typically involves multi-step protocols, such as cyclization of hydrazine derivatives with fluorinated pyridine precursors. For example, intermediates like 3-hydrazinopyridine dihydrochloride can undergo cyclization with alkyl methacrylates to form pyrazolidinone intermediates, followed by halogenation (e.g., chlorination) and oxidation steps to introduce fluorine substituents . Purification often employs column chromatography or recrystallization, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane mixtures). Monitoring via TLC or HPLC (using ammonium acetate buffer at pH 6.5 for mobile phases) ensures intermediate purity .

Q. How is the structural identity of 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL-2018) is widely used for refinement, leveraging high-resolution data to resolve fluorine and pyrazole ring positions. Key parameters include R-factors (<5%) and electron density maps to confirm atomic positions. Challenges arise from fluorine’s low electron density, requiring robust data collection (e.g., synchrotron sources) .

Q. What in vitro assays are used to screen the biological activity of pyrazolylpyridine derivatives?

Pyrazolylpyridine analogs are tested for receptor modulation (e.g., muscarinic acetylcholine M4 receptors) using cell-based assays with fluorescent calcium indicators or radioligand binding. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiles against related receptors (e.g., M1/M3) are generated to assess potency and specificity .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the synthesis of 2,3-difluoro-pyridine derivatives?

Fluorination reactions often face low yields due to side reactions. Strategies include:

- Using anhydrous KF/CuI systems in DMF at 120°C to enhance nucleophilic substitution.

- Protecting pyrazole NH groups with tert-butyloxycarbonyl (Boc) to prevent side reactions during fluorination.

- Monitoring reaction progress via ¹⁹F NMR to detect intermediates like 3-fluoro-2-chloropyridine, which can be further fluorinated .

Q. What crystallographic challenges arise when resolving fluorine atoms in 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine, and how are they addressed?

Fluorine’s low electron density and anisotropic displacement parameters complicate refinement. Solutions include:

Q. How do structural modifications (e.g., pyrazole substitution) impact the bioactivity of pyridinylpyrazole analogs?

Structure-activity relationship (SAR) studies reveal:

Q. What analytical methods are used to resolve contradictory data in stability studies of 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine?

Conflicting degradation profiles (e.g., pH-dependent hydrolysis vs. oxidation) are resolved via:

Q. How do computational methods guide the design of fluorinated pyrazolylpyridine derivatives with improved pharmacokinetics?

Density functional theory (DFT) predicts:

- Fluorine’s electronegativity increases pyridine ring polarization, enhancing π-π stacking with aromatic residues in target proteins.

- Molecular dynamics simulations reveal that 2,3-difluoro substitution reduces off-target binding to serum albumin by 30% compared to mono-fluoro analogs.

- LogP calculations (via XLogP3) balance lipophilicity for blood-brain barrier penetration (optimal range: 2.5–3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.